N-(3-methylphenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]glycine
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Overview
Description
2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID is a complex organic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID typically involves multiple steps. One common approach is the reaction of 3-methylphenylamine with a thiazolidine-2,4-dione derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound has potential antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also have a wide range of biological activities, including antiviral and anticancer properties.
Pyrimidinecarboxylic Acids: These compounds share structural similarities and have applications in medicinal chemistry.
Uniqueness
What sets 2-[(3-METHYLPHENYL)[3-(3-METHYLPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL]AMINO]ACETIC ACID apart is its unique combination of a thiazolidine ring with aromatic substituents, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H18N2O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(3-methyl-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-12-5-3-7-14(9-12)20(11-16(22)23)18-17(24)21(19(25)26-18)15-8-4-6-13(2)10-15/h3-10,18H,11H2,1-2H3,(H,22,23) |
InChI Key |
KZEIPYRWOLXGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)N(CC(=O)O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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